molecular formula C66H72N4O12 B15051970 ((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate

((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate

Cat. No.: B15051970
M. Wt: 1113.3 g/mol
InChI Key: DKACIVZKLPLJMF-UHFFFAOYSA-N
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Description

((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including tetraoxo and azanetriyl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate typically involves multi-step organic synthesis techniquesThe tetraoxo groups are then incorporated via oxidation reactions, and the final step involves the attachment of the azanetriyl and tetrabenzoate groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions can produce partially reduced intermediates .

Scientific Research Applications

((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to target molecules, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural complexity and versatility make it a valuable compound for various scientific and industrial purposes .

Properties

Molecular Formula

C66H72N4O12

Molecular Weight

1113.3 g/mol

IUPAC Name

2-[2-benzoyloxyethyl-[9-[bis(2-benzoyloxyethyl)amino]-6,13-bis(2-ethylhexyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaen-2-yl]amino]ethyl benzoate

InChI

InChI=1S/C66H72N4O12/c1-5-9-23-45(7-3)43-69-59(71)51-41-54(68(35-39-81-65(77)49-29-19-13-20-30-49)36-40-82-66(78)50-31-21-14-22-32-50)58-56-52(60(72)70(62(58)74)44-46(8-4)24-10-6-2)42-53(57(55(51)56)61(69)73)67(33-37-79-63(75)47-25-15-11-16-26-47)34-38-80-64(76)48-27-17-12-18-28-48/h11-22,25-32,41-42,45-46H,5-10,23-24,33-40,43-44H2,1-4H3

InChI Key

DKACIVZKLPLJMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CC)CCCC)N(CCOC(=O)C5=CC=CC=C5)CCOC(=O)C6=CC=CC=C6)C1=O)N(CCOC(=O)C7=CC=CC=C7)CCOC(=O)C8=CC=CC=C8

Origin of Product

United States

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